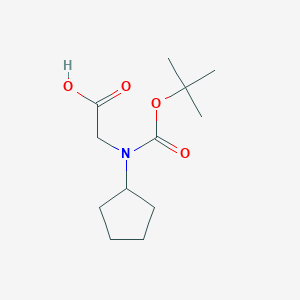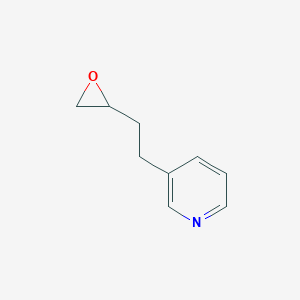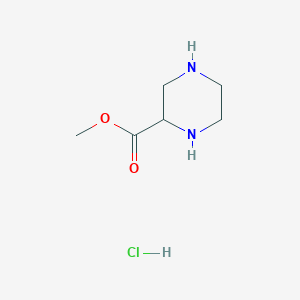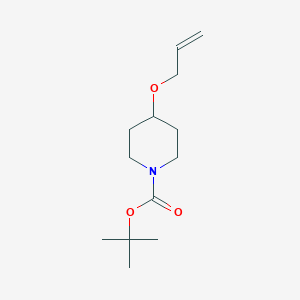
N-Boc-N-Cyclopentyl-Aminoessigsäure
Übersicht
Beschreibung
N-Boc-N-cyclopentyl-amino-acetic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-Boc-N-cyclopentyl-amino-acetic acid is used as a building block for the synthesis of more complex molecules. Its protected amine functionality allows for selective reactions, making it valuable in multi-step synthetic routes.
Biology and Medicine
In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents. Its structure can be modified to create analogs with potential therapeutic properties, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the chemical industry, N-Boc-N-cyclopentyl-amino-acetic acid is used in the production of fine chemicals and intermediates. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Wirkmechanismus
Target of Action
It’s known that the compound is used in the synthesis of amides , which are fundamental building blocks in peptides and proteins and are found in many natural products and biologically active compounds .
Mode of Action
The compound interacts with its targets through a process known as amidation . This involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides .
Biochemical Pathways
The biochemical pathways affected by N-Boc-N-cyclopentyl-amino-acetic acid are related to the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Result of Action
The result of the action of N-Boc-N-cyclopentyl-amino-acetic acid is the efficient conversion of protected amines to amides . This is achieved through a one-pot synthesis process that involves the use of isocyanate intermediates .
Action Environment
The action of N-Boc-N-cyclopentyl-amino-acetic acid can be influenced by various environmental factors. For instance, the amidation process requires specific conditions, such as the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . Additionally, the reaction protocol is designed to reduce the production of undesired side products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-cyclopentyl-amino-acetic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of cyclopentylamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Formation of the Amino Acid Derivative: : The protected amine is then reacted with bromoacetic acid or its ester derivative under basic conditions to form the N-Boc-N-cyclopentyl-amino-acetic acid. This step often involves the use of a base like sodium hydroxide or potassium carbonate in an aqueous or mixed solvent system.
Industrial Production Methods
Industrial production of N-Boc-N-cyclopentyl-amino-acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-cyclopentyl-amino-acetic acid can undergo various chemical reactions, including:
-
Deprotection: : The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine.
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the amino group can be further functionalized.
-
Coupling Reactions: : It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds. Common reagents for this include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Substitution: Alkyl halides, bases like sodium hydride.
Coupling: EDCI, HOBt, DMF (dimethylformamide).
Major Products
Deprotected Amine: Cyclopentylamino-acetic acid.
Substituted Derivatives: Various N-alkylated or N-acylated products.
Peptides: When used in peptide synthesis, it forms part of larger peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-amino acids: These compounds also feature a Boc-protected amino group but differ in the side chain attached to the amino acid.
N-Cbz-N-cyclopentyl-amino-acetic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Cyclopentylglycine: Lacks the Boc protecting group, making it more reactive in certain conditions.
Uniqueness
N-Boc-N-cyclopentyl-amino-acetic acid is unique due to its combination of a Boc-protected amine and a cyclopentyl group. This structure provides a balance of stability and reactivity, making it particularly useful in synthetic applications where selective deprotection and functionalization are required.
Eigenschaften
IUPAC Name |
2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(8-10(14)15)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAPTDDADPIENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442147 | |
| Record name | Boc-D-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172834-23-0 | |
| Record name | Boc-D-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 172834-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)







